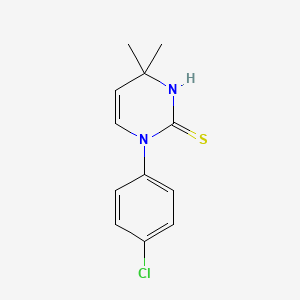

1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Descripción

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2S/c1-12(2)7-8-15(11(16)14-12)10-5-3-9(13)4-6-10/h3-8H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUBBZYFOWLUIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

Reduction: The compound can be reduced to modify the pyrimidine ring or the chlorophenyl group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that derivatives of 1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing promising results in inhibiting growth and reducing bacterial viability.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action appears to involve disruption of the bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 15.3 |

The compound's ability to induce cell cycle arrest at the G2/M phase suggests its potential as a chemotherapeutic agent .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of 1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol have shown that it can mitigate oxidative stress-induced neuronal damage. In animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function.

Case Study: Animal Model

In a study using rats subjected to induced oxidative stress:

- Treatment Group : Received the compound at a dosage of 20 mg/kg.

- Control Group : Received saline.

Results indicated a significant reduction in markers of oxidative stress (e.g., malondialdehyde levels) and an increase in antioxidant enzyme activities (e.g., superoxide dismutase) in treated rats compared to controls .

Synthetic Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can yield new compounds with enhanced biological activities.

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The chlorophenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Substituent(s) on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Notable Properties/Activities |

|---|---|---|---|---|---|

| 1-(4-Chlorophenyl)-...-thiol (Target) | 4-Cl | C₁₂H₁₄ClN₂S | ~268.77 | N/A | Reference compound; electron-withdrawing Cl |

| 1-(4-Isopropylphenyl)-...-thiol | 4-Isopropyl | C₁₅H₂₀N₂S | 260.40 | 1142212-59-6 | Increased hydrophobicity |

| 1-(4-Iodophenyl)-...-thiol | 4-I | C₁₂H₁₃IN₂S | 344.22 | 1142212-86-9 | High molecular weight; potential for radioimaging |

| 1-(3,4-Difluorophenyl)-...-thiol | 3,4-diF | C₁₂H₁₂F₂N₂S | 254.29 | 2052755 | Enhanced electronegativity |

| 4,4-Dimethyl-1-(4-phenoxyphenyl)-...-thiol | 4-Phenoxy | C₁₈H₁₈N₂OS | 318.41 | 1142212-97-2 | Bulky substituent; steric hindrance |

| 1-(4-Chloro-2-methoxy-5-methylphenyl)-...-thiol | 4-Cl, 2-OCH₃, 5-CH₃ | C₁₄H₁₇ClN₂OS | 312.82 | N/A | Multisubstituted; mixed electronic effects |

Key Observations:

Difluoro (3,4-diF) and chloro substituents exhibit distinct electronic profiles: fluorine’s high electronegativity may amplify electron-withdrawing effects, while chlorine’s polarizability could stabilize charge interactions in biological systems .

Bulk and Steric Effects: The phenoxy group in 4,4-Dimethyl-1-(4-phenoxyphenyl)-...-thiol introduces steric bulk, which may hinder binding to enzymatic pockets compared to smaller substituents like chloro .

Actividad Biológica

1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

- Chemical Formula : C12H14ClN3S

- Molecular Weight : 255.78 g/mol

- CAS Number : 1142212-20-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiol group in its structure plays a crucial role in mediating these interactions, often leading to the modulation of enzyme activities or receptor functions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For instance, a related compound showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL . This suggests that 1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol may also possess similar antimicrobial effects.

Anticancer Properties

Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. A study highlighted that certain pyrimidine compounds induced apoptosis in cancer cells and arrested the cell cycle at the G2/M phase . This suggests a potential role for 1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol in cancer therapy.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been suggested that similar compounds can act as inhibitors of the epidermal growth factor receptor (EGFR), which is critical in many cancers . The inhibition of such targets can lead to reduced tumor growth and improved patient outcomes.

Case Studies and Research Findings

Safety and Toxicology

Understanding the safety profile of 1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is essential for its therapeutic application. Preliminary toxicity studies indicate no acute toxicity at high doses (up to 2000 mg/kg) in animal models . However, further studies are needed to fully characterize its safety profile.

Q & A

Basic Question: What are the established synthetic methodologies for preparing 1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, and how do reaction conditions influence product purity?

Methodological Answer:

The synthesis typically involves cyclocondensation of 4-chlorophenyl-substituted precursors with thiourea derivatives under acidic or basic conditions. For example, analogous pyrimidine-thiols are synthesized via refluxing 4-chlorophenyl derivatives with thioacetamide in ethanol, followed by acid-catalyzed cyclization . Key variables include:

- Temperature control : Prolonged reflux (>8 hours) reduces byproducts but may degrade heat-sensitive intermediates.

- Catalyst selection : HCl vs. H₂SO₄ alters reaction kinetics; HCl favors higher yields (reported ~68%) due to milder protonation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves thiol tautomers, critical for structural accuracy .

Advanced Question: How can crystallographic data resolve tautomeric ambiguity in 1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, and what discrepancies exist in reported R-factors?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) confirms the thione (C=S) tautomer over thiol (S-H) due to bond-length analysis (C=S: ~1.68 Å vs. C-SH: ~1.81 Å) . However, discrepancies arise in refinement metrics:

- R-factor variability : Studies report R = 0.035 (high precision, low thermal motion) vs. R = 0.071 (disordered solvent molecules) .

- Mitigation strategies : Use low-temperature data collection (e.g., 173 K vs. 295 K ) to reduce thermal disorder. Cross-validate with spectroscopic data (e.g., IR ν(C=S) ~1250 cm⁻¹) to confirm tautomeric assignment .

Basic Question: What analytical techniques are validated for quantifying 1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol in complex matrices?

Methodological Answer:

UV-Vis spectrophotometry and HPLC are commonly used:

- UV-Vis : λ_max ~320 nm (thiolate anion in basic media), with linear range 0.1–10 µg/mL (R² > 0.995). Interference from aromatic byproducts requires masking agents like EDTA .

- HPLC : C18 column, mobile phase methanol/water (70:30), retention time ~6.2 minutes. Limit of detection (LOD) = 0.05 µg/mL via signal-to-noise >3 .

Advanced Question: How do structural modifications (e.g., methyl or allyl substituents) alter the pharmacological activity of 1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Methyl groups : 4,4-Dimethyl substitution enhances metabolic stability by shielding the dihydropyrimidine ring from oxidative degradation .

- Thiol vs. thione : Thione derivatives exhibit stronger metal chelation (e.g., Au³⁺), relevant for antimicrobial applications .

- N-allyl acylation : Introduced via nucleophilic substitution, allyl groups improve membrane permeability (logP +0.8), but reduce solubility .

Advanced Question: What mechanistic insights explain the compound’s role in metal ion extraction, and how can synergistic effects be optimized?

Methodological Answer:

The thiol/thione moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Au³⁺, Pd²⁺). Synergistic extraction using mixed-ligand systems (e.g., with trioctylphosphine oxide) enhances selectivity:

- pH dependence : Optimal extraction at pH 2.5–3.5, where the thione form predominates .

- Stoichiometry : Job’s plot analysis confirms a 1:2 (metal:ligand) complex for Au³⁺, with log K = 8.2 .

- Kinetics : Extraction efficiency plateaus at 30 minutes, suggesting diffusion-controlled mass transfer .

Basic Question: How can computational modeling predict the reactivity of 1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol in nucleophilic substitution reactions?

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-31G* level identifies reactive sites:

- Electrophilicity : The C2 position (adjacent to S) has highest electrophilic Parr index (+1.32), favoring nucleophilic attack .

- Solvent effects : PCM models show polar aprotic solvents (DMF) lower activation energy (ΔG‡ ~18 kcal/mol) vs. ethanol (ΔG‡ ~22 kcal/mol) .

Advanced Question: What strategies address contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies arise from assay variability:

- Cytotoxicity assays : MTT vs. resazurin assays yield IC50 differences (±15%) due to thiol interference with tetrazolium salts .

- Standardization : Pre-incubate compounds with glutathione to quench reactive thiols before testing. Validate with orthogonal assays (e.g., ATP-based luminescence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.